molecular formula C5ClF9O B12684861 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane CAS No. 83877-85-4

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane

Cat. No.: B12684861
CAS No.: 83877-85-4
M. Wt: 282.49 g/mol
InChI Key: OLZWAIIFDODWMH-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane (CAS 51346-64-6) is a fluorinated organic compound with the molecular formula C₃HF₆Cl. It features a propane backbone substituted with six fluorine atoms, one chlorine atom, and a trifluorovinyl ether group (-O-CF=CF₂). This structural complexity imparts unique chemical properties, including high thermal stability, low polarizability, and reactivity in fluorination reactions. The compound is primarily investigated for applications in advanced materials, specialty solvents, and intermediates in organic synthesis .

Properties

CAS No.

83877-85-4

Molecular Formula

C5ClF9O

Molecular Weight

282.49 g/mol

IUPAC Name

2-chloro-1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane

InChI

InChI=1S/C5ClF9O/c6-3(10,4(11,12)13)5(14,15)16-2(9)1(7)8

InChI Key

OLZWAIIFDODWMH-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)Cl)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane typically involves the reaction of hexafluoropropylene oxide with chlorotrifluoroethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The trifluorovinyl group can participate in addition reactions with various electrophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide for substitution and electrophiles like bromine for addition reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials. Its strong carbon-fluorine bonds contribute to the creation of high-performance polymers that are resistant to heat and chemical attack.

  • Polymer Development : It serves as a monomer in synthesizing fluorinated polymers, which find applications in coatings and membranes. These polymers demonstrate excellent mechanical properties and thermal stability, making them suitable for use in harsh environments .
Property Value
Tensile Strength 84–102 MPa
Elongation at Break 8.7–12.8%
Glass Transition Temp 326–352 °C
Decomposition Temp 538–574 °C

Environmental Studies

Research on the environmental impact of fluorinated compounds has gained prominence due to their persistence in ecosystems.

  • PFAS Research : As part of the family of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental pathways and potential health impacts. Its resistance to degradation raises concerns about bioaccumulation and toxicity .

Medical Research

Fluorinated compounds are increasingly being explored for their potential therapeutic applications.

  • Drug Delivery Systems : The compound's unique properties allow it to be used in designing drug delivery systems that enhance the solubility and bioavailability of pharmaceuticals. Its ability to form stable complexes with active pharmaceutical ingredients makes it a candidate for further research .

Case Study 1: Polymer Coatings

A study investigated the use of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane in creating coatings for industrial applications. The resulting fluoropolymer exhibited superior chemical resistance compared to traditional coatings, demonstrating its viability for use in corrosive environments.

Case Study 2: Environmental Persistence

Research conducted on the environmental persistence of PFAS highlighted the long-term presence of this compound in water supplies. The study emphasized the need for monitoring and regulation due to its potential health risks associated with chronic exposure.

Mechanism of Action

The mechanism by which 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity. The pathways involved often include the modification of active sites and the stabilization of transition states during chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related fluorinated propanes to highlight distinctions in molecular architecture, reactivity, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula CAS Number Key Functional Groups
2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane (Target) C₃HF₆Cl 51346-64-6 Cl, 6F, trifluorovinyl ether
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane C₆F₁₂O₂ 40573-09-9 Trifluoromethoxy, trifluorovinyl ether
2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane C₃Cl₂F₆ N/A 2Cl, 6F
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane C₇F₁₂O₂ 13846-22-5 Two trifluorovinyl ether groups
1,1,3-Trichloropropane C₃H₅Cl₃ 96-18-4 3Cl, no fluorine
1,1,3-Trifluoropropane C₃H₅F₃ 460-34-6 3F, no chlorine

Key Differences and Implications

Chlorine vs. However, its single chlorine atom likely results in lower ODP than older chlorofluorocarbons (CFCs) . Compounds with dual chlorine and fluorine substitution (e.g., 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane) exhibit reduced reactivity in free-radical reactions compared to the target compound due to the absence of the trifluorovinyl ether group .

Applications: The target compound’s trifluorovinyl ether group makes it a candidate for synthesizing fluoropolymers with high chemical resistance, whereas the bis(trifluorovinyl) analog (CAS 13846-22-5) may enable cross-linked polymer networks due to dual reactive sites .

Biological Activity

2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane, also known as a perfluoroalkyl substance (PFAS), is a compound of significant interest due to its unique chemical properties and potential biological implications. This article explores its biological activity, including toxicity, environmental impact, and potential health effects based on diverse research findings.

  • IUPAC Name : 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane
  • Molecular Formula : C5ClF9O
  • Molecular Weight : 266.04 g/mol
  • CAS Number : 1623-05-8

Toxicological Profile

Research indicates that PFAS compounds like 2-Chloro-1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propane exhibit various toxicological effects:

  • Endocrine Disruption : Studies have shown that PFAS can interfere with hormonal functions. For instance, they may disrupt thyroid hormone levels and affect reproductive health .
  • Immunotoxicity : Epidemiological studies suggest a correlation between PFAS exposure and altered immune responses. This includes reduced vaccine efficacy and increased susceptibility to infections .
  • Carcinogenic Potential : Some studies have linked PFAS exposure to an increased risk of certain cancers, including kidney and testicular cancer .

Environmental Impact

PFAS are known for their persistence in the environment. They do not readily degrade and can accumulate in both terrestrial and aquatic ecosystems. This accumulation can lead to bioaccumulation in the food chain:

Impact Type Description
BioaccumulationPFAS can accumulate in the tissues of living organisms over time .
Water ContaminationHighly mobile in water systems; can contaminate groundwater sources .
Soil ContaminationSignificant uptake into plant tissues may lead to crop contamination .

Case Study 1: Health Outcomes in Populations Exposed to PFAS

A comprehensive study conducted in the United States examined populations living near industrial sites where PFAS were produced. The findings indicated elevated levels of cholesterol and liver enzymes among residents compared to control groups. Additionally, there was a notable increase in thyroid disease prevalence within these communities .

Case Study 2: Wildlife Exposure

Research conducted on wildlife in contaminated areas revealed significant concentrations of PFAS in fish and birds. The study highlighted reproductive issues in birds and developmental abnormalities in fish populations exposed to high levels of these compounds .

Regulatory Considerations

Due to the potential health risks associated with PFAS exposure, regulatory bodies worldwide are increasingly scrutinizing these substances. The European Union has proposed stricter regulations regarding the use of PFAS in consumer products and industrial applications.

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